

Full spectroscopic characterization of 5-bromo-3-methyl-1h-indole.

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Compound of Interest

Compound Name: 5-Bromo-3-methyl-1h-indole

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A Comparative Spectroscopic Guide to 5-Bromo-3-Methyl-1H-Indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of **5-bromo-3-methyl-1H-indole**, a key heterocyclic compound relevant in medicinal chemistry and materials science. To offer a clear perspective on the influence of its structural substituents, we present a direct comparison with two closely related alternatives: the parent compound, 3-methyl-1H-indole (also known as skatole), and its non-methylated counterpart, 5-bromo-1H-indole.

The data herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for unequivocal structure elucidation, purity assessment, and quality control in research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data, providing a side-by-side comparison of **5-bromo-3-methyl-1H-indole** with its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Position	5-Bromo-3-methyl-1H-indole Chemical Shift (δ , ppm)	3-Methyl-1H-indole Chemical Shift (δ , ppm)	5-Bromo-1H-indole Chemical Shift (δ , ppm)
N-H	7.92 (s, 1H)	~7.98 (br s, 1H)	~8.15 (br s, 1H)[1]
C2-H	6.99 (s, 1H)	~7.00 (s, 1H)	6.45 (s, 1H)[1]
C3-CH ₃	2.32 (d, J=0.9 Hz, 3H)	~2.30 (s, 3H)	N/A
C4-H	7.22 (d, J=8.6 Hz, 1H)	~7.55 (d, 1H)	7.30 (d, 1H)[1]
C6-H	7.29 (dd, J=8.6, 1.9 Hz, 1H)	~7.10 (t, 1H)	7.20 (d, 1H)[1]
C7-H	7.73 (d, J=1.6 Hz, 1H)	~7.25 (d, 1H)	7.75 (s, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

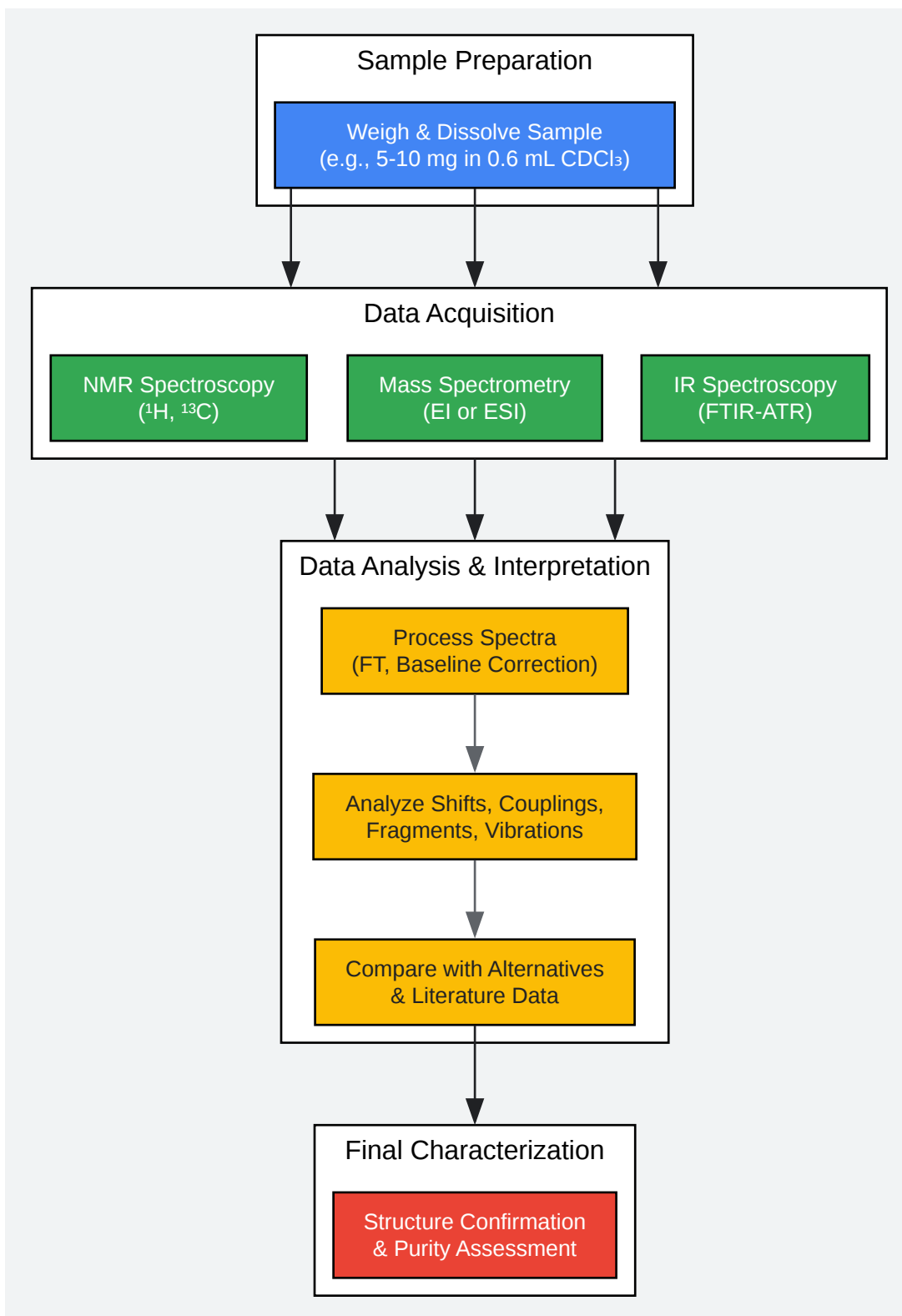
Carbon Position	5-Bromo-3-methyl-1H-indole Chemical Shift (δ , ppm)	3-Methyl-1H-indole Chemical Shift (δ , ppm)	5-Bromo-1H-indole Chemical Shift (δ , ppm)[1]
C2	121.64	~122.1	125.1
C3	111.60	~111.1	102.4
C3a	130.22	~128.8	129.6
C4	124.76	~119.2	124.3
C5	112.50	~119.4	112.9
C6	122.95	~121.2	121.5
C7	112.50	~110.5	112.5
C7a	134.96	~136.4	134.5
C3-CH ₃	9.64	~9.8	N/A

Table 3: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)
5-Bromo-3-methyl-1H-indole	N-H stretch: ~3400, C-H (aromatic): ~3100-3000, C=C (aromatic): ~1600-1450, C-Br stretch: ~600-500	M ⁺ : 210/212 (Characteristic 1:1 isotopic pattern for Br), Key Fragment: [M-CH ₃] ⁺
3-Methyl-1H-indole	N-H stretch: ~3400, C-H (aromatic): ~3100-3000, C=C (aromatic): ~1600-1450[2]	M ⁺ : 131, Key Fragment: [M-H] ⁺ 130[3]
5-Bromo-1H-indole	N-H stretch: ~3410, C-H (aromatic): ~3100-3000, C=C (aromatic): ~1460, C-Br stretch: ~575[4][5]	M ⁺ : 195/197 (Characteristic 1:1 isotopic pattern for Br), Key Fragment: [M-HCN] ⁺ 168/170[4]

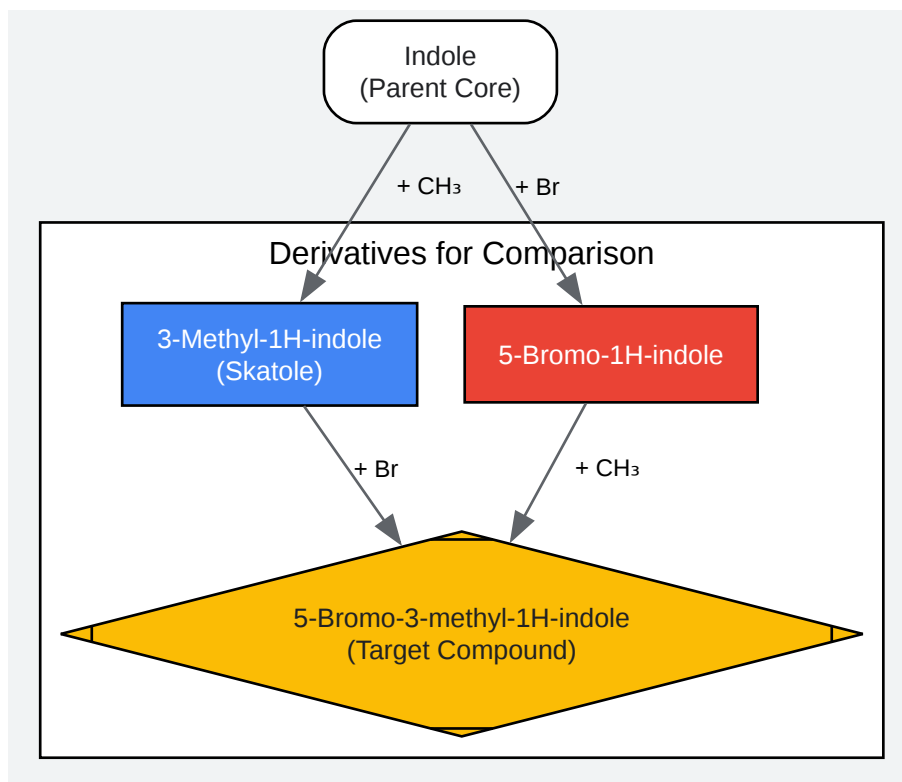
Visualized Workflows and Relationships

To clarify the processes and structural connections, the following diagrams are provided.



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A generalized workflow for the spectroscopic characterization of an organic compound.



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